1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine
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Overview
Description
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine, also known as MT-45, is a synthetic opioid developed in the 1970s by the Dainippon Pharmaceutical Co. in Japan. It was initially investigated as a potential therapeutic drug for its analgesic properties . it has gained notoriety as a new psychoactive substance due to its opioid-like effects .
Preparation Methods
The synthesis of 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine involves several steps. One common method includes the reaction of 1-cyclohexylpiperazine with 1,2-diphenylethyl chloride under basic conditions. The reaction typically requires a solvent such as methanol and a base like triethylamine .
Chemical Reactions Analysis
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This results in reduced neuronal excitability and analgesic effects . The compound also interacts with δ- and κ-opioid receptors, contributing to its complex pharmacological profile .
Comparison with Similar Compounds
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine is structurally similar to other synthetic opioids, such as lefetamine and acetyl fentanyl. it is unique in its specific binding affinity and effects on opioid receptors . Similar compounds include:
Properties
CAS No. |
41537-67-1 |
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Molecular Formula |
C24H32N2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-(1,2-diphenylethyl)piperazine |
InChI |
InChI=1S/C24H32N2/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2 |
InChI Key |
IGBRRSIHEGCUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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